N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 438.0 g/mol. This compound is characterized by its unique structural features, including a benzothiazole moiety and a sulfamoyl group, which contribute to its biological activity and potential applications in medicinal chemistry.
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is typically sourced from chemical suppliers specializing in research chemicals, such as BenchChem and Chemsrc, which provide detailed specifications and purity information for laboratory use .
The synthesis of N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can be achieved through several methods. A common approach involves the condensation reaction between 4-(dimethylsulfamoyl)benzoyl chloride and 4-chloro-3-methylbenzothiazole under basic conditions.
The molecular structure of N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide features multiple functional groups that contribute to its chemical behavior:
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)C
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions typical of amides and sulfonamides, including:
These reactions can be performed under controlled laboratory conditions to examine the stability and reactivity of the compound.
The mechanism of action for N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is primarily related to its interactions with biological targets:
The physical properties of N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide include:
Key chemical properties include:
Additional data regarding melting point, boiling point, and density are often provided by suppliers but may vary based on purity and specific synthesis methods.
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide has several potential scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: